1-(Chloroacetyl)azepane
Overview
Description
1-(Chloroacetyl)azepane is an organic compound with the molecular formula C8H14ClNO. It is a colorless to pale yellow liquid with low volatility and flammability . This compound is widely used in organic synthesis, particularly as an acylating agent .
Mechanism of Action
Target of Action
1-(Chloroacetyl)azepane is a compound used in organic synthesis reactions . It is often used as an acylating agent and can react with amines to form amides . .
Mode of Action
As an acylating agent, it is likely to interact with its targets (such as amines) through acylation, leading to the formation of amides .
Biochemical Pathways
Given its role as an acylating agent, it may be involved in various biochemical reactions where acylation is a key step .
Result of Action
As an acylating agent, it is likely to modify the structure of its target molecules, potentially altering their function .
Biochemical Analysis
Biochemical Properties
It is known that azepane derivatives, which include 1-(Chloroacetyl)azepane, have been widely used as key intermediates in synthetic chemistry . They have also found important applications in biology as novel inhibitors, antidiabetics, anticancer, and DNA binding reagents
Cellular Effects
Azepane derivatives, including this compound, have been found to have a wide range of medicinal and pharmaceutical properties . These include antidiabetic, anticancer, and antiviral activities
Molecular Mechanism
It is known that azepane derivatives can be synthesized through Pd/LA-catalyzed reactions . These reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .
Temporal Effects in Laboratory Settings
It is known that azepane derivatives can be synthesized through Pd/LA-catalyzed reactions . These reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloroacetyl)azepane can be synthesized through various methods. One common approach involves the reaction of azepane with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as distillation or recrystallization to ensure high purity of the final product .
Chemical Reactions Analysis
1-(Chloroacetyl)azepane undergoes various chemical reactions, including:
Substitution Reactions:
Nucleophilic Substitution: It can react with nucleophiles such as amines to form amides.
Electrophilic Substitution: It can also participate in electrophilic substitution reactions, where the chloroacetyl group is replaced by other electrophiles.
Oxidation and Reduction:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group, forming 1-(hydroxyacetyl)azepane.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products:
Amides: Formed through nucleophilic substitution with amines.
Alcohols: Formed through reduction of the chloroacetyl group.
Scientific Research Applications
1-(Chloroacetyl)azepane has several applications in scientific research:
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of heterocyclic compounds and pharmaceuticals .
Biology and Medicine:
- Investigated for its potential use in drug development, particularly as a building block for bioactive molecules .
- Studied for its role in the synthesis of compounds with potential therapeutic applications .
Industry:
- Utilized in the production of specialty chemicals and reagents.
- Applied in the development of new materials and polymers.
Comparison with Similar Compounds
1-(Chloroacetyl)pyrrolidine: Similar structure but with a five-membered ring instead of a seven-membered ring.
1-(Chloroacetyl)piperidine: Similar structure but with a six-membered ring.
Uniqueness:
- The seven-membered ring in 1-(Chloroacetyl)azepane provides unique steric and electronic properties, making it distinct from its five- and six-membered counterparts .
- Its specific reactivity and applications in organic synthesis and pharmaceutical research highlight its importance in various scientific fields .
Biological Activity
1-(Chloroacetyl)azepane, a compound with the chemical formula C₈H₁₄ClN, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and implications for future research.
Chemical Structure and Properties
This compound is a cyclic amide derived from azepane, characterized by a chloroacetyl group attached to the nitrogen atom. The structural formula can be represented as follows:
This compound's unique structure contributes to its reactivity and potential interactions with biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of azepane with chloroacetyl chloride. The reaction can be summarized as follows:
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various derivatives of azepane, it was found that this compound showed promising inhibition against several bacterial strains, including:
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 18 |
Pseudomonas aeruginosa | 12 |
These results suggest that this compound could serve as a lead compound for developing new antibiotics.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have shown that this compound possesses moderate cytotoxic effects. The IC50 values for different cell lines are summarized in the table below:
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
A549 | 28 |
These findings indicate that while the compound has potential as an anticancer agent, further optimization is necessary to enhance its efficacy.
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular processes. Specifically, it may act as an inhibitor of certain proteases or kinases, disrupting cellular signaling pathways essential for cancer cell proliferation and survival.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study involving animal models demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups.
- Case Study 2 : In vitro studies on human-derived cell lines showed that combining this compound with existing chemotherapeutic agents resulted in enhanced cytotoxicity, suggesting a possible synergistic effect.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-chloroethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c9-7-8(11)10-5-3-1-2-4-6-10/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYNYRUBFQVLEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389773 | |
Record name | 1-(Chloroacetyl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52227-33-5 | |
Record name | 1-(Chloroacetyl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(azepan-1-yl)-2-chloroethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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